5,6-Difluoroindole

Synthetic Methodology Reaction Development Aryne Chemistry

5,6-Difluoroindole features a unique 5,6-vicinal difluorination pattern that imparts distinct electronic properties, enabling its use as a selective serotonin bioisostere and a tunable monomer for advanced optoelectronics. This substitution pattern is critical for achieving desired regioselectivity in indolyne chemistry and for optimizing HOMO energy levels in semiconducting polymers. Choose this specific derivative to leverage validated selectivity profiles and material performance.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 169674-01-5
Cat. No. B067218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoroindole
CAS169674-01-5
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)F)F
InChIInChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
InChIKeyYCVSNMPGFSFANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoroindole (CAS 169674-01-5) for Pharmaceutical R&D and Advanced Material Synthesis: A Procurement-Focused Technical Overview


5,6-Difluoroindole is a fluorinated heterocyclic building block (C8H5F2N, MW 153.13) characterized by the substitution of hydrogen atoms at the 5- and 6-positions of the indole ring with fluorine atoms. This specific difluorination pattern confers distinct electronic and physicochemical properties that differentiate it from mono-fluorinated or non-fluorinated indole analogs . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a serotonin bioisostere , and as a precursor for advanced optoelectronic materials, where the strong electron-withdrawing nature of the vicinal fluorine atoms enables precise tuning of molecular orbital energy levels [1].

Why 5,6-Difluoroindole Cannot Be Replaced by Generic Indole or Mono-Fluorinated Analogs in Research and Development


The specific 5,6-difluoro substitution pattern on the indole scaffold is critical for achieving desired performance outcomes in target applications, rendering generic substitution with other indoles or mono-fluorinated analogs ineffective. The presence of two vicinal, strongly electron-withdrawing fluorine atoms drastically alters the compound's electronic properties, regioselectivity in chemical reactions, and biological target engagement compared to its closest analogs like 5-fluoroindole or 6-fluoroindole [1]. In organic electronics, this specific pattern is essential for fine-tuning band gaps and energy levels in semiconducting polymers, a level of control unattainable with mono-fluorinated derivatives [2]. Similarly, in medicinal chemistry, the 5,6-difluoro motif is often a prerequisite for achieving the desired potency and selectivity at specific serotonin receptor subtypes, as the electronic and steric environment of the indole core directly influences ligand-receptor binding interactions [3].

Quantitative Differentiation: Head-to-Head Performance Data for 5,6-Difluoroindole vs. Closest Analogs


Solvent-Controlled Regioselectivity in Aryne Formation: 5,6-Difluoroindole vs. Other Indolynes

Unlike 4,5- or 6,7-indole arynes, the 5,6-difluoroindole system exhibits unique, solvent-dependent regioselectivity in aryne formation, allowing for divergent access to two distinct indolyne intermediates from a single precursor [1]. This behavior is not observed with the parent indole or other benzenoid indolynes.

Synthetic Methodology Reaction Development Aryne Chemistry

Serotonin 5-HT2C Receptor Selectivity of a 5,6-Difluoroindole-Derived Isotryptamine

The 5,6-difluoroindole-derived isotryptamine, S(+)-5,6-difluoro-α-methylisotryptamine, demonstrates a 10-fold binding selectivity for the 5-HT2C receptor over the 5-HT2A receptor [1]. This is a critical differentiation from non-selective serotonergic agonists like meta-chlorophenylpiperazine (mCPP).

Medicinal Chemistry Neuroscience GPCR Pharmacology

Enhanced Electron-Withdrawing Capability and Stability in Organic Semiconductors

The incorporation of 5,6-difluoroindole as a monomer unit in conjugated polymers imparts superior electronic properties compared to non-fluorinated indole or mono-fluorinated analogs, as demonstrated in class-level studies of fluorinated organic semiconductors [1]. The vicinal difluoro motif provides a stronger electron-withdrawing effect, enabling more precise tuning of frontier molecular orbital energy levels.

Organic Electronics Materials Science OLED/OPV

Optimal Application Scenarios for 5,6-Difluoroindole Based on Validated Evidence


Divergent Synthesis of Complex Molecular Scaffolds via Aryne Chemistry

Researchers requiring access to diverse chemical space for library synthesis or late-stage functionalization can leverage the unique solvent-controlled regioselectivity of 5,6-difluoroindole-derived indolynes [1]. This enables the generation of either 5-fluoro-6,7-indolynes or 5,6-indolynes from a single precursor, a capability not shared by 4,5- or 6,7-indole arynes. This scenario is ideal for medicinal chemists developing structure-activity relationship (SAR) studies around the indole core.

Development of Subtype-Selective 5-HT2C Receptor Ligands for CNS Disorders

Drug discovery programs focused on developing selective 5-HT2C receptor agonists for indications such as obesity, anxiety, or schizophrenia should prioritize the 5,6-difluoroindole scaffold. Evidence shows that derivatives of this core, such as S(+)-5,6-difluoro-α-methylisotryptamine, can achieve significant selectivity over the problematic 5-HT2A receptor [1]. This provides a validated starting point for medicinal chemistry optimization to improve potency and drug-like properties while maintaining the crucial selectivity profile.

Synthesis of High-Performance Fluorinated Conjugated Polymers for Optoelectronics

Material scientists and engineers developing active layers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) should utilize 5,6-difluoroindole as a key monomer. Its strong, vicinal electron-withdrawing effect is crucial for lowering the highest occupied molecular orbital (HOMO) energy level of conjugated polymers, which leads to enhanced oxidative stability and higher open-circuit voltages in devices [1]. This is a critical design parameter for improving device efficiency and operational lifetime.

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